molecular formula C10H11Cl3N2 B2722044 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1049737-86-1

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2722044
CAS No.: 1049737-86-1
M. Wt: 265.56
InChI Key: MBCCWOBPGPMGRY-UHFFFAOYSA-N
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Description

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the indole class of organic compounds. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . The resulting product undergoes further steps to yield the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole amines.

Scientific Research Applications

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which confers distinct pharmacological properties. Its high selectivity for the 5-HT2A receptor makes it a valuable tool in neuroscience research .

Properties

IUPAC Name

2-(4,6-dichloro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2.ClH/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7;/h3-5,14H,1-2,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCCWOBPGPMGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CCN)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049737-86-1
Record name 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine hydrochloride
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